molecular formula C19H20N2O6 B5468281 (2E)-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5468281
M. Wt: 372.4 g/mol
InChI Key: OLTBMPBSOPFACG-BJMVGYQFSA-N
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Description

(2E)-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a hydroxy group, a methoxyphenoxy group, and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-(3-nitrophenyl)prop-2-enamide, followed by the introduction of the hydroxy and methoxyphenoxy groups through specific reaction conditions. Common reagents used in these reactions include bases, solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in identifying optimal reaction parameters, such as temperature, solvent, and catalyst loading .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy and methoxyphenoxy groups can form hydrogen bonds and hydrophobic interactions with proteins, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)prop-2-enamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(E)-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-26-17-6-8-18(9-7-17)27-13-16(22)12-20-19(23)10-5-14-3-2-4-15(11-14)21(24)25/h2-11,16,22H,12-13H2,1H3,(H,20,23)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTBMPBSOPFACG-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(CNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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